molecular formula C21H22O5 B3823861 3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-7-methoxy-6-propyl-2,3-dihydrochromen-4-one

3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-7-methoxy-6-propyl-2,3-dihydrochromen-4-one

Cat. No.: B3823861
M. Wt: 354.4 g/mol
InChI Key: UWTFTTIQDGVBTK-UHFFFAOYSA-N
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Description

3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-7-methoxy-6-propyl-2,3-dihydrochromen-4-one is a complex organic compound that features a unique combination of benzodioxin and chromen structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-7-methoxy-6-propyl-2,3-dihydrochromen-4-one typically involves multiple stepsThe reaction conditions often involve the use of organic solvents such as N,N-dimethylformamide (DMF) and catalysts like lithium hydride .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-7-methoxy-6-propyl-2,3-dihydrochromen-4-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halides for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more highly functionalized derivative, while reduction could produce a simpler, hydrogenated compound.

Scientific Research Applications

3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-7-methoxy-6-propyl-2,3-dihydrochromen-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-7-methoxy-6-propyl-2,3-dihydrochromen-4-one involves its interaction with various molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. This compound may also interact with cellular pathways involved in cell growth and proliferation, making it a potential candidate for anticancer therapies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-7-methoxy-6-propyl-2,3-dihydrochromen-4-one apart is its unique combination of benzodioxin and chromen structures, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-methoxy-6-propyl-2,3-dihydrochromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22O5/c1-3-4-14-9-15-19(11-18(14)23-2)26-12-16(21(15)22)13-5-6-17-20(10-13)25-8-7-24-17/h5-6,9-11,16H,3-4,7-8,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWTFTTIQDGVBTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC2=C(C=C1OC)OCC(C2=O)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-7-methoxy-6-propyl-2,3-dihydrochromen-4-one
Reactant of Route 2
3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-7-methoxy-6-propyl-2,3-dihydrochromen-4-one
Reactant of Route 3
Reactant of Route 3
3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-7-methoxy-6-propyl-2,3-dihydrochromen-4-one
Reactant of Route 4
3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-7-methoxy-6-propyl-2,3-dihydrochromen-4-one
Reactant of Route 5
Reactant of Route 5
3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-7-methoxy-6-propyl-2,3-dihydrochromen-4-one
Reactant of Route 6
Reactant of Route 6
3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-7-methoxy-6-propyl-2,3-dihydrochromen-4-one

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